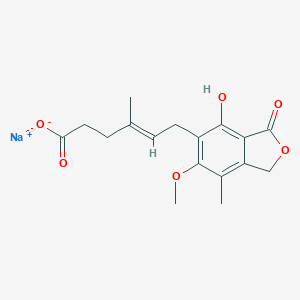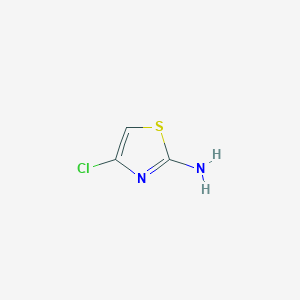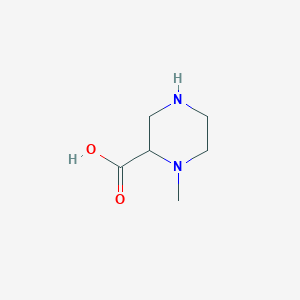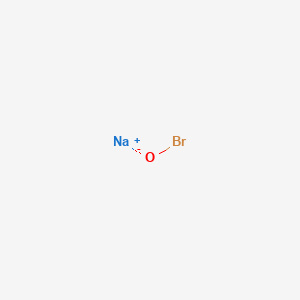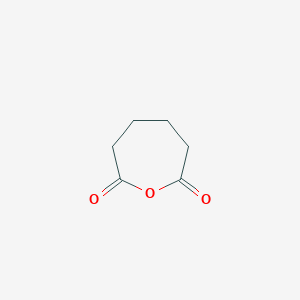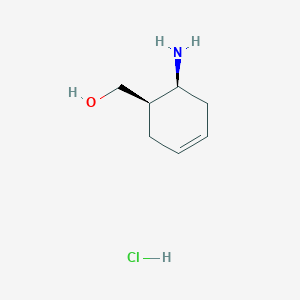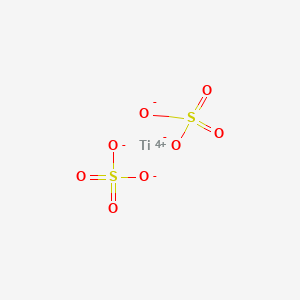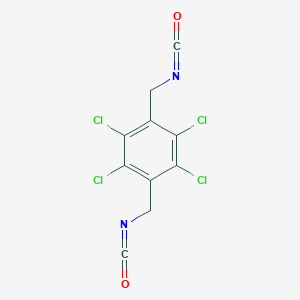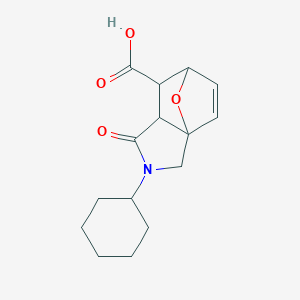
2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of structurally related compounds involves the reaction of 5-arylfurfurilamines with maleic anhydride, leading to the formation of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids. These acids exist in a dynamic equilibrium with their open-form N-furfurylmaleinamides. Esterification of these tautomeric mixtures yields unexpected cleavage products, demonstrating the complex reactivity of the epoxy bridge within the cyclic form of these compounds (Nadirova et al., 2019).
Molecular Structure Analysis
The molecular structure is highlighted by a cis-fused bicyclic system, containing a 2-pyrrolidinone ring and a cyclohexane ring. The carboxylate substituent exhibits an equatorial position, contributing to the molecule's stereochemistry and defining its 3D conformation. This structure was confirmed through X-ray structural analysis, illustrating the precise geometrical arrangement of its atoms and functional groups (Toze et al., 2013).
Chemical Reactions and Properties
The compound's chemical reactivity is underscored by its involvement in esterification and nucleophilic cleavage reactions, reflecting its potential as a versatile intermediate in organic synthesis. These reactions not only underscore the compound's chemical versatility but also its potential in synthesizing various derivative molecules with significant biological activity (Miyamoto et al., 1987).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are pivotal for understanding the compound's behavior in different environments and its suitability for various applications. The crystal structures of related compounds reveal significant insights into their supramolecular assembly, which is critical for designing materials with specific physical properties (Kălmăn et al., 2002).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, provide a comprehensive understanding of the compound's behavior in chemical reactions. For instance, its reactivity in epoxidation reactions and the facial selectivity observed underscore the influence of its structural features on its chemical behavior, shedding light on its reactivity patterns (Freccero et al., 2000).
Aplicaciones Científicas De Investigación
Catalytic Oxidation of Cyclohexene
Cyclohexene oxidation can lead to various products with different functional groups, such as 7-oxabicyclo[4.1.0]heptane and cyclohexanone, which are crucial intermediates in the chemical industry. Controllable oxidation reactions for cyclohexene that selectively afford targeted products are synthetically valuable, highlighting the importance of research in catalytic and selective oxidation processes (Cao et al., 2018).
Indole Synthesis
The synthesis of indole derivatives, which share structural similarities with the isoindole part of the compound , is a significant area of research. Various strategies for indole synthesis have been developed, focusing on different bond formations within the indole ring. These methods are essential for constructing complex molecules with potential biological activities (Taber & Tirunahari, 2011).
Biological Activity of Carboxylic Acids
Carboxylic acids, as part of the compound's structure, are known to possess biological activity. Studies comparing structural differences of selected carboxylic acids reveal their impact on antioxidant, antimicrobial, and cytotoxic activities. These findings suggest that the carboxylic acid moiety in complex molecules can significantly influence their bioactivity, offering a pathway to discovering new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition by Carboxylic Acids
The inhibition effects of carboxylic acids on microbial biocatalysts highlight their potency and potential application in regulating microbial growth. Understanding these mechanisms can aid in metabolic engineering to increase microbial robustness, relevant for industrial applications where carboxylic acids are produced or used (Jarboe et al., 2013).
Propiedades
IUPAC Name |
3-cyclohexyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-13-12-11(14(18)19)10-6-7-15(12,20-10)8-16(13)9-4-2-1-3-5-9/h6-7,9-12H,1-5,8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOCVRCDRWCALS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

